Biphenyl-4-yl methyl butanedioate
Description
Biphenyl-4-yl methyl butanedioate is an organic compound featuring a biphenyl-4-yl group linked to a methyl ester of butanedioic acid (succinic acid). The structure consists of two aromatic rings (biphenyl) connected at the 4-position, with a succinate ester moiety attached via a methyl group. This esterification confers unique physicochemical properties, such as enhanced solubility in lipophilic environments compared to the free acid. For example, biphenyl derivatives are frequently used in angiotensin II receptor blockers (e.g., valsartan) and liquid-crystalline materials .
Properties
Molecular Formula |
C17H16O4 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1-O-methyl 4-O-(4-phenylphenyl) butanedioate |
InChI |
InChI=1S/C17H16O4/c1-20-16(18)11-12-17(19)21-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChI Key |
MSHPPRCEXZALPL-UHFFFAOYSA-N |
SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences between biphenyl-4-yl methyl butanedioate and its analogs:
Key Observations :
Key Findings :
- BPBTS inhibits all Nav1 sodium channel subtypes with similar potency, making it a non-selective ion channel modulator .
- Valsartan leverages its tetrazole group for high-affinity binding to angiotensin II receptors, a feature absent in the ester-based this compound .
- TL1 and related liquid crystals derive their mesomorphic properties from flexible ether spacers and rigid biphenyl cores, a design principle that could inform material applications of the target compound .
Physicochemical Properties
| Property | This compound | BPBTS | Valsartan | TL1 |
|---|---|---|---|---|
| Solubility | Moderate in organic solvents | Low | Low (acidic) | High (ether) |
| Stability | Hydrolysis-sensitive | Stable | Stable | Thermally stable |
| Melting Point | Not reported | >200°C | 116–117°C | 80–85°C |
Notes:
- The ester group in this compound may limit its stability in aqueous environments compared to amide-containing analogs like valsartan .
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